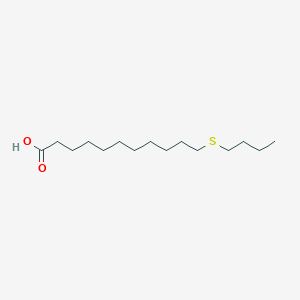
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group and an isoindole moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoindole core.
Formation of the Final Product: The final step involves the reaction of the intermediate with methyl 2-aminoacetate hydrochloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the isoindole moiety.
Reduction: Reduction reactions can occur, especially at the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Aplicaciones Científicas De Investigación
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: This compound shares a similar structure but lacks the isoindole moiety.
Methyl 2-((1-(4-chlorophenyl)-1H-isoindol-3-yl)amino)acetate hydrochloride: Similar but without the methoxy group.
Uniqueness
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is unique due to the presence of both the methoxy group and the isoindole moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from similar compounds.
Propiedades
Fórmula molecular |
C18H18Cl2N2O3 |
|---|---|
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
methyl 2-[[3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-ylidene]amino]acetate;hydrochloride |
InChI |
InChI=1S/C18H17ClN2O3.ClH/c1-23-16(22)11-20-17-14-5-3-4-6-15(14)18(21-17,24-2)12-7-9-13(19)10-8-12;/h3-10H,11H2,1-2H3,(H,20,21);1H |
Clave InChI |
QJNPKKAAGARRLW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN=C1C2=CC=CC=C2C(N1)(C3=CC=C(C=C3)Cl)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


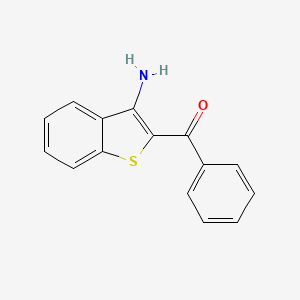
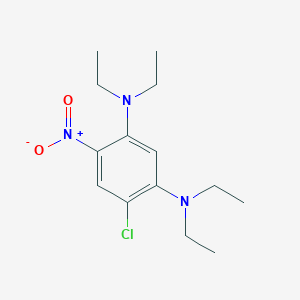



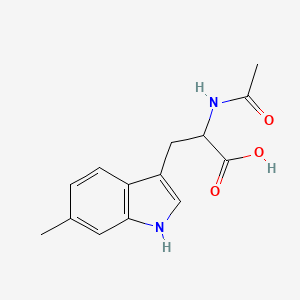
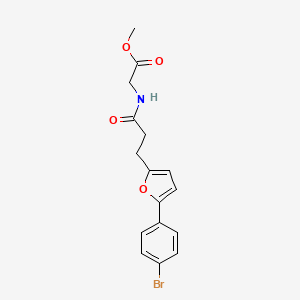

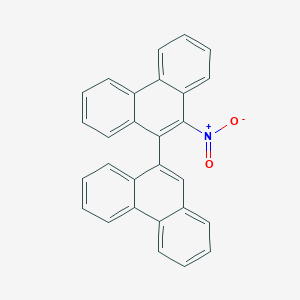
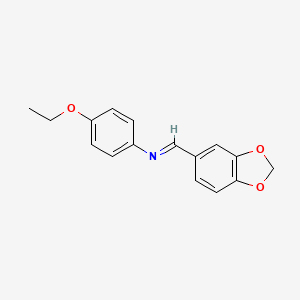

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
